Lipophilicity (XLogP3) Comparison: 3-Bromo vs 3-Chloro Analog
The 3-bromo substituent on the benzamide ring increases lipophilicity compared to the 3-chloro analog. The target compound, 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide, has a computed XLogP3 of 4.2 [1]. The 3-chloro analog (3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, CAS 1706376-85-3) has a computed XLogP3 of 3.8 [2]. This difference of 0.4 log units can influence membrane permeability, solubility, and non-specific binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 3-chloro analog: XLogP3 = 3.8 |
| Quantified Difference | Δ XLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity can improve membrane permeability but may reduce aqueous solubility, guiding selection for specific assay conditions or target compartments.
- [1] PubChem Compound Summary for CID 90596277, 3-bromo-N-(3-(pyridin-2-yloxy)benzyl)benzamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 90596276, 3-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide. National Center for Biotechnology Information (2026). View Source
